4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-nitrophenyl)ethyl)-4-pyridinyl)-, monohydrochloride
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Overview
Description
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-nitrophenyl)ethyl)-4-pyridinyl)-, monohydrochloride is a complex organic compound known for its unique structural elements and potential applications in various fields of scientific research and industrial processes. This compound is characterized by a thiadiazine ring structure, fused with a pyridine ring and decorated with a hydroxyl and nitro-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps starting from basic organic reactants. Commonly used synthetic routes may involve the formation of the thiadiazine ring followed by the introduction of pyridine and phenyl groups. Key reagents include thiocarbamides and chloroacetic acids under catalytic conditions. The synthetic reactions are often carried out under controlled temperatures and inert atmospheric conditions to ensure purity and high yield.
Industrial Production Methods
Industrial production of this compound typically leverages batch or continuous flow reactors to manage the multi-step synthesis efficiently. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions particularly at the phenyl and pyridine moieties, leading to the formation of various oxidized derivatives.
Reduction: : Reduction mainly affects the nitro group on the phenyl ring, converting it to an amino group under specific conditions.
Substitution: : The thiadiazine and pyridine rings exhibit electrophilic and nucleophilic substitution reactions, depending on the presence of activating groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or nitric acid.
Reduction: : Reagents like hydrogen gas with palladium on carbon (Pd/C).
Substitution: : Halogenating agents such as chlorine or bromine, along with suitable bases or acids.
Major Products
Scientific Research Applications
The compound finds extensive use in:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its interactions with biological macromolecules, potentially influencing enzyme activities or cellular processes.
Medicine: : Investigated for its potential pharmacological activities, including antimicrobial and anti-inflammatory effects.
Industry: : Used as a precursor in the manufacture of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. In biological systems, it may bind to enzyme active sites, altering their catalytic activities. The pathways involved can include modulation of signal transduction processes, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4H-1,3,4-Thiadiazin-5(6H)-one derivatives.
Pyridine-based compounds with hydroxyl and nitro groups.
Other thiadiazine analogs with different substitutions.
Uniqueness
This compound stands out due to the combination of the thiadiazine and pyridine rings with the nitro-phenyl group, which contributes to its unique chemical reactivity and potential applications. This structural uniqueness imparts specific biological activities and industrial utility not commonly observed in other similar compounds.
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Properties
CAS No. |
151092-57-8 |
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Molecular Formula |
C16H19ClN4O4S |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[1-[2-hydroxy-2-(3-nitrophenyl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]-4H-1,3,4-thiadiazin-5-one;hydrochloride |
InChI |
InChI=1S/C16H18N4O4S.ClH/c21-14(12-2-1-3-13(8-12)20(23)24)9-19-6-4-11(5-7-19)16-18-17-15(22)10-25-16;/h1-4,8,14,21H,5-7,9-10H2,(H,17,22);1H |
InChI Key |
OBEHINDRUFNQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=NNC(=O)CS2)CC(C3=CC(=CC=C3)[N+](=O)[O-])O.Cl |
Origin of Product |
United States |
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